molecular formula C9H14F2O2 B6610098 tert-butyl 4,4-difluoro-2-methylidenebutanoate CAS No. 2866321-96-0

tert-butyl 4,4-difluoro-2-methylidenebutanoate

Cat. No.: B6610098
CAS No.: 2866321-96-0
M. Wt: 192.20 g/mol
InChI Key: NWWPKBRZYPODQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-2-methylidenebutanoate ( 2866321-96-0) is a fluorinated synthetic building block with the molecular formula C9H14F2O2 and a molecular weight of 192.20 g/mol . Its structure features a reactive methylidene (methylene) group adjacent to the ester carbonyl and a 4,4-difluoro motif, making it a valuable intermediate for constructing complex, fluorinated molecules for pharmaceutical and agrochemical research . The tert-butyl ester group enhances the molecule's stability and offers a strategic handle for later deprotection to the corresponding carboxylic acid. This compound serves as a key precursor in medicinal chemistry, particularly in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6 . These kinases are critical regulators of the cell cycle, and their abnormal activity is a hallmark of various cancers, including breast cancer . By incorporating this difluorinated scaffold, researchers can develop potential therapeutic agents aimed at disrupting abnormal cell growth. The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. It requires cold-chain transportation to ensure stability and is stored according to the provided safety data sheet.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-methylidenebutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWPKBRZYPODQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-2-methylidenebutanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2-methylidenebutanoate is widely researched for its potential applications in chemistry, biology, medicine, and industry. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. Its unique chemical properties make it a valuable compound for scientific research .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate tert-Butyl 2-amino-4,4,4-trifluorobutanoate
Boiling Point Not reported (estimated >150°C) ~180–200°C Not reported
LogP (Lipophilicity) ~2.5 (predicted) 1.8 1.2
Synthetic Use Cycloaddition substrates β-ketoester intermediates Peptide coupling

Table 2: Structural Similarity Scores (From )

Compound Similarity Score Key Structural Divergence
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 0.78 Additional oxo group at C4
Diethyl 4,4-difluoroheptanedioate 0.75 Extended carbon chain
Methyl 2-fluoro-3-oxopentanoate 0.69 Monofluoro substitution and shorter chain

Biological Activity

Tert-butyl 4,4-difluoro-2-methylidenebutanoate, also known as 4,4-difluoro-2-methylidenebutanoic acid tert-butyl ester, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, toxicity, and potential applications in various fields.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of tert-butyl 4,4-difluoro-2-pentenoate with a Grignard reagent in anhydrous ether or tetrahydrofuran. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.

Biological Properties

This compound exhibits several notable biological activities:

  • Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Antifungal Properties : The compound has also demonstrated antifungal activity, which could be beneficial in treating fungal infections.
  • Antiviral Effects : Preliminary studies suggest that this compound may exhibit antiviral properties, although more research is needed to fully understand its mechanisms and efficacy against specific viruses.

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessNotable Strains/Targets
AntibacterialSignificantVarious Gram-positive and Gram-negative bacteria
AntifungalModerateCommon fungal pathogens
AntiviralPreliminarySpecific viral targets under investigation

Toxicity and Safety

The compound is reported to have a low toxicity profile. There are no significant side effects associated with its use in scientific experiments. This aspect is crucial for its potential applications in pharmaceuticals and other industries where safety is paramount.

Applications in Research and Industry

This compound has several potential applications:

  • Pharmaceutical Development : Its antibacterial and antifungal properties make it a promising candidate for developing new antimicrobial drugs.
  • Agrochemicals : The compound may be utilized in formulating agrochemicals aimed at protecting crops from bacterial and fungal diseases.
  • Analytical Chemistry : It serves as a reference material in various analytical methods, enhancing the accuracy of chemical analyses.

Case Studies

  • Antibacterial Study : A study conducted on the antibacterial effects of this compound found that it inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.
  • Fungal Inhibition : In another study focusing on antifungal activity, the compound was tested against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, suggesting potential for therapeutic use in treating candidiasis.
  • Antiviral Research : Initial findings from antiviral studies suggest that this compound may inhibit viral replication in vitro. Further research is ongoing to elucidate its mechanism of action against specific viral pathogens.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 80–120°C to enhance reaction kinetics without promoting side reactions.

  • Molar Ratios : A 2:1 molar ratio of fluoride to dibromide ensures complete substitution.

  • Catalysts : Phase-transfer catalysts like 18-crown-6 improve fluoride ion availability in nonpolar media.

Table 1: Yield Comparison for Fluorination Routes

PrecursorFluorinating AgentSolventTemperature (°C)Yield (%)
4,4-dibromo esterKFDMF10062
4,4-dichloro esterTBAFAcetonitrile8058
4,4-diiodo esterCsFTHF12071

This method’s efficiency depends on the halogen’s leaving group ability (I > Br > Cl) and solvent polarity, with iodides offering higher yields.

Wittig Reaction for Methylidene Group Formation

The methylidene group can be introduced via a Wittig reaction between a stabilized ylide and a 4,4-difluorobutanal derivative. For instance, reacting tert-butyl 4,4-difluorobutanate with a methyltriphenylphosphonium ylide generates the desired double bond. This approach mirrors alkylation techniques described in the synthesis of 2-tert-butyl-4-methylphenol, where tert-butanol serves as an alkylating agent.

Key Considerations

  • Ylide Preparation : Generated from methyltriphenylphosphonium bromide using strong bases like n-BuLi.

  • Steric Effects : The tert-butyl group’s bulkiness necessitates prolonged reaction times (8–12 hours) for complete conversion.

  • Workup : Aqueous extraction removes phosphine oxide byproducts, followed by distillation for purity.

Catalytic Esterification Using Mesoporous Molecular Sieves

Esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol can be accelerated using acid catalysts. The patent CN1733672A highlights the efficacy of mesoporous molecular sieves (e.g., HAlMCM-41) in tert-butylations, achieving conversions >90% under mild conditions.

Protocol Overview

  • Acid Activation : HAlMCM-41 is pretreated with ammonium nitrate to enhance acidity.

  • Reaction Setup : A 1:2 molar ratio of acid to tert-butanol, refluxed at 80°C for 6 hours.

  • Product Isolation : Distillation under reduced pressure isolates the ester (b.p. 83–90°C).

Direct Fluorination via Electrophilic Reagents

Electrophilic fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms into α,β-unsaturated esters. For example, tert-butyl 2-methylidenebut-3-enoate treated with Selectfluor in acetonitrile yields the 4,4-difluoro derivative. This method aligns with fluorination patterns observed in tricyclic sulfone syntheses.

Optimization Parameters

  • Solvent Choice : Acetonitrile or dichloromethane optimizes fluorination efficiency.

  • Stoichiometry : 2.2 equivalents of Selectfluor ensure complete di-fluorination.

  • Temperature : 0–25°C to minimize over-fluorination or polymerization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison Based on Patent Data

MethodAdvantagesLimitationsScalability
Nucleophilic FluorinationHigh selectivity, mild conditionsRequires halogenated precursorsModerate
Wittig ReactionPrecise double bond formationSensitive to moisture, airLow
Catalytic EsterificationHigh yield, recyclable catalystLimited to carboxylic acid substratesHigh
Electrophilic FluorinationDirect, fewer stepsCostly reagents, byproduct formationModerate

Catalytic esterification emerges as the most scalable route, leveraging reusable HAlMCM-41 catalysts, while electrophilic fluorination offers simplicity at the expense of reagent costs .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 4,4-difluoro-2-methylidenebutanoate with high purity?

Answer:
The synthesis typically involves esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol under acidic catalysis. To optimize purity:

  • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to enhance reaction efficiency .
  • Purify the crude product via reverse-phase flash chromatography (RP-FC) to remove unreacted starting materials and byproducts .
  • Monitor reaction progress using thin-layer chromatography (TLC) with 10% methanol in dichloromethane as the eluent .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • 1H NMR : Identify the methylidene proton (δ ~5.2–5.8 ppm) and tert-butyl group (δ ~1.4 ppm). Fluorine atoms deshield adjacent protons, causing splitting patterns .
  • 13C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to fluorine (δ ~110–120 ppm, JCF coupling ~30 Hz) .
  • ESI-MS : Detect the molecular ion peak ([M+H]+) to verify molecular weight .

Advanced: How can researchers resolve contradictions in reaction yields during difluoro group introduction?

Answer:
Yield discrepancies often arise from competing elimination pathways or solvent effects :

  • Use DFT calculations to model transition states and identify favorable reaction conditions (e.g., polar aprotic solvents like DMF) .
  • Compare fluorination agents: DAST (diethylaminosulfur trifluoride) vs. Deoxo-Fluor , noting that DAST may lead to over-fluorination in sterically hindered systems .
  • Optimize stoichiometry by adjusting the molar ratio of fluorinating agent to substrate (e.g., 1.2–1.5 equivalents) to minimize side reactions .

Advanced: What strategies stabilize the methylidene group in acidic or nucleophilic environments?

Answer:

  • Protecting group strategies : Introduce a Boc (tert-butoxycarbonyl) group temporarily to shield the methylidene moiety during subsequent reactions .
  • Low-temperature conditions : Conduct reactions at –20°C to reduce nucleophilic attack on the electron-deficient methylidene carbon .
  • Additive use : Include 2,6-lutidine as a proton scavenger to mitigate acid-induced decomposition .

Basic: What are common side reactions during esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol?

Answer:

  • Transesterification : Competing reactions with solvents like ethanol or methanol. Use anhydrous tert-butanol and avoid protic solvents .
  • Acid-catalyzed decomposition : The methylidene group may undergo hydration. Control reaction pH (pH 4–6) using mild acids like acetic acid .
  • Dimerization : Steric hindrance from the tert-butyl group minimizes this, but monitor via HPLC to detect oligomers .

Advanced: How do difluoro substituents influence the methylidene group’s reactivity in cycloaddition reactions?

Answer:

  • Electron-withdrawing effect : Fluorine atoms increase the electrophilicity of the methylidene carbon, accelerating Diels-Alder reactions with electron-rich dienes .
  • Steric effects : The tert-butyl group reduces regioselectivity in some cases. Use computational modeling (e.g., Gaussian) to predict transition-state geometries .
  • Solvent polarity : Non-polar solvents (e.g., toluene) enhance reaction rates by stabilizing the polarized transition state .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

  • Store in air-tight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis .
  • Avoid exposure to moisture and strong acids/bases . Use molecular sieves (3Å) in storage vials to absorb trace water .
  • Regularly analyze stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf life .

Advanced: How can experimental design optimize the synthesis of derivatives using this compound?

Answer:

  • Apply factorial design to screen variables (temperature, catalyst loading, solvent) and identify optimal conditions .
  • Use DoE (Design of Experiments) to resolve interactions between factors, such as the effect of Mo(CO)6 catalyst concentration on epoxidation yields .
  • Validate reproducibility by repeating reactions in triplicate and reporting standard deviations .

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